N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
N-(2-(Diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzothiazole-derived small molecule characterized by a 6-methyl-substituted benzothiazole core linked to a benzamide moiety through a diethylaminoethyl side chain. This compound is structurally tailored for applications in medicinal chemistry, particularly in kinase inhibition, though its specific biological targets require further elucidation. Its synthesis likely involves coupling reactions similar to those reported for analogous benzothiazole-acetamide hybrids .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS.ClH/c1-4-23(5-2)13-14-24(20(25)17-9-7-6-8-10-17)21-22-18-12-11-16(3)15-19(18)26-21;/h6-12,15H,4-5,13-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGQYIPCGWYXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 410.0 g/mol. It features a diethylamino group, a benzothiazole moiety, and an amide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H24ClN3OS2 |
| Molecular Weight | 410.0 g/mol |
| CAS Number | 1217043-08-7 |
Anticancer Activity
Recent studies have demonstrated that compounds structurally similar to N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide exhibit significant anticancer activity. For instance, benzothiazole derivatives have been shown to inhibit various cancer cell lines effectively. A notable study reported that certain benzothiazole derivatives induced apoptosis in HepG2 liver cancer cells with IC50 values as low as 1.2 nM .
The mechanisms through which N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide exerts its effects include:
- Apoptosis Induction : The compound has been observed to trigger apoptosis in cancer cells through the activation of caspases, particularly procaspase-3, leading to programmed cell death .
- Cell Cycle Arrest : Some derivatives have shown the ability to arrest the cell cycle at specific phases, thereby inhibiting proliferation .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to their death .
Structure-Activity Relationships (SAR)
The biological activity of N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide is heavily influenced by its structural components:
- Diethylamino Group : This moiety enhances solubility and may facilitate cellular uptake.
- Benzothiazole Moiety : Essential for biological activity; modifications can significantly affect potency.
- Amide Linkage : Influences the compound's interaction with biological targets.
Case Studies
-
In Vitro Studies : A series of benzothiazole derivatives were tested against various human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Compound ID Cell Line Tested IC50 (nM) Mechanism 7e HepG2 1.2 Apoptosis 8j U937 Not specified Caspase activation - Comparative Analysis : Compounds structurally similar to N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide were evaluated for their anticancer properties, revealing that modifications in the benzothiazole structure could enhance or diminish activity .
Scientific Research Applications
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has been evaluated for its efficacy against various cancer cell lines.
- Mechanism of Action : The compound may inhibit cell proliferation by interfering with key cellular pathways involved in cancer progression.
- Case Study : In vitro studies demonstrated that derivatives of benzothiazole, including this compound, showed promising results against human colorectal carcinoma cell lines (HCT116), with IC50 values indicating effective cytotoxicity .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal strains.
- Evaluation Method : Antimicrobial activity was determined using the tube dilution technique.
- Findings : Compounds similar to this compound have shown significant minimum inhibitory concentrations (MIC), suggesting strong antibacterial effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of benzothiazole derivatives is crucial for optimizing their pharmacological properties. Research has shown that modifications in the chemical structure can enhance biological activity.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related benzothiazole derivatives:
Structural and Functional Insights
Substituent Effects on Benzothiazole Core 6-Methyl vs. 6-Nitro (): The 6-methyl group in the target compound enhances lipophilicity (logP ~3.5 predicted) compared to the electron-withdrawing 6-nitro group (logP ~2.8 in compound 6d). This difference may improve membrane permeability but reduce aqueous solubility . 6-Methyl vs. 6-Amino (): The 6-amino group in ABTB increases electron density on the benzothiazole ring, improving corrosion inhibition via adsorption on metal surfaces. In contrast, the 6-methyl group in the target compound lacks such electronic effects but offers better metabolic stability .
Side Chain Modifications Diethylaminoethyl vs. Dimethylaminoethyl (): The diethylaminoethyl group in the target compound provides higher solubility in acidic environments (due to protonation) compared to dimethylaminoethyl analogs. However, bulkier side chains may sterically hinder target binding . Benzamide vs. Acetamide (): The benzamide moiety in the target compound allows for π-π stacking with hydrophobic kinase domains, whereas acetamide derivatives (e.g., pyridyl-acetamide) prioritize hydrogen bonding with polar residues .
Pharmacokinetic and Binding Properties VEGFR-2 Inhibition (): Compound 6d, with a nitro group and thiadiazole-thioacetamide chain, exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.28 μM). The target compound’s 6-methyl group and benzamide may alter binding interactions, necessitating docking studies for confirmation . ADMET Predictions: The diethylaminoethyl group in the target compound is predicted to enhance blood-brain barrier permeability compared to ABTB’s amino group, which increases renal clearance .
Q & A
Basic: What are the key synthetic steps for preparing N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step pathways:
Amine activation: Reacting 6-methylbenzo[d]thiazol-2-amine with a diethylaminoethyl group via nucleophilic substitution (e.g., using chloroethyl-diethylamine in DMF with K₂CO₃ as a base) .
Amide coupling: Introducing the benzamide moiety via reaction with benzoyl chloride derivatives under anhydrous conditions (e.g., pyridine as a solvent and acid scavenger) .
Hydrochloride salt formation: Treating the free base with HCl in ethanol or ether.
Optimization Tips:
- Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitution steps .
- Catalysts: Piperidine or triethylamine improves amide bond formation efficiency .
- Temperature control: Maintain 0–5°C during acyl chloride additions to minimize side reactions .
Advanced: How can computational methods like DFT resolve contradictions in spectroscopic data during structural characterization?
Methodological Answer:
Discrepancies in NMR or IR data (e.g., unexpected shifts or missing peaks) can arise from tautomerism or conformational flexibility.
- DFT Applications:
- Case Study: For similar benzothiazoles, DFT confirmed intramolecular hydrogen bonding (N–H···N), explaining anomalous ¹H NMR splitting .
Basic: What purification techniques are most effective for isolating the compound post-synthesis?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., 5–10% MeOH in DCM) to separate unreacted amines or acyl byproducts .
- Recrystallization: Ethanol/water mixtures yield high-purity hydrochloride salts; monitor crystal growth via slow solvent evaporation .
- HPLC: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve closely related impurities .
Advanced: What strategies mitigate low yields in amide bond formation during synthesis?
Methodological Answer:
Low yields (<50%) often stem from steric hindrance or competing hydrolysis:
- Coupling Reagents: Replace acyl chlorides with activated esters (e.g., HOBt/DIC systems) to enhance reactivity .
- Microwave Assistance: Shorten reaction times (e.g., 30 min at 80°C) to reduce decomposition .
- Moisture Control: Use molecular sieves or anhydrous solvents to prevent hydrolysis of intermediates .
Basic: Which spectroscopic methods are critical for confirming the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR: Identify diethylaminoethyl protons (δ 2.4–3.1 ppm) and benzothiazole aromatic signals (δ 7.0–8.5 ppm) .
- Mass Spectrometry: ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₃H₂₈ClN₃OS) .
- IR Spectroscopy: Detect amide C=O stretches (~1650 cm⁻¹) and tertiary amine bands (~2800 cm⁻¹) .
Advanced: How do substituent modifications on the benzothiazole ring influence biological activity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., NO₂): Enhance binding to hydrophobic enzyme pockets (e.g., PFOR inhibition in anaerobic pathogens) .
- Methyl/Methoxy Groups: Improve metabolic stability but may reduce solubility; balance via logP optimization .
- Case Study: Replacing 6-methyl with 6-methoxy in analogs increased anticancer activity (IC₅₀ from 12 μM to 5 μM) .
Basic: What intermediates are critical in the compound’s synthesis?
Methodological Answer:
- Primary Intermediate: 6-Methylbenzo[d]thiazol-2-amine, prepared via cyclization of 2-amino-4-methylthiophenol with cyanogen bromide .
- Secondary Intermediate: N-(2-(diethylamino)ethyl)-6-methylbenzo[d]thiazol-2-amine, formed via alkylation with 2-chloro-N,N-diethylethylamine .
- Final Precursor: Activated benzoyl chloride (e.g., 4-substituted derivatives for SAR studies) .
Advanced: How can researchers design analogs to study structure-activity relationships (SAR)?
Methodological Answer:
- Core Modifications:
- Biological Testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
